![molecular formula C18H16N6S3 B2437513 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 575468-55-2](/img/structure/B2437513.png)
2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple heterocyclic rings, including a thiadiazole and a pyrimidine . It also contains a phenylamino group and a thioether linkage .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . A common approach is the condensation of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by multiple ring structures, including a thiadiazole and a pyrimidine . The presence of a phenylamino group and a thioether linkage adds to the complexity of the structure .Chemical Reactions Analysis
The compound’s reactivity can be influenced by the presence of the thiadiazole and pyrimidine rings, as well as the phenylamino and thioether groups . The compound can undergo various chemical reactions, including nucleophilic addition and cyclization .Physical And Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 198-199°C . Its IR (KBr) νmax is 3350.07, 2932.93, 1629.25, 1521.53 cm^-1 . The 1H NMR (DMSO-d6, 400 MHz) δ is 11.37 (1H, s, HN–N=CH–), 8.78 (1H, s, HN–N=CH), 8.55 (1H, s, ArH), 8.44–8.46 (1H, d, J = 8.2 Hz, ArH), 8.22–8.24 (1H, d, J = 8.2 Hz, ArH), 7.71–7.76 (1H, t, J = 8.2, ArH), 2.99–3.01 (2H, m, CH2), 2.74–2.76 (2H, m, CH2), 2.45 (3H, s, –CH3), 1.78–1.79 (4H, d, J = 4.8, 2CH2) ppm .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has emphasized the synthesis of novel derivatives and their evaluation for biological activities. For instance, compounds with the thiadiazolothienopyrimidine framework have been synthesized and tested for antioxidant activities. Such compounds have shown significant radical scavenging abilities, which is attributed to the presence of electron-donating and electron-withdrawing groups enhancing their activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial and Antifungal Applications
Another area of research interest is the antimicrobial and antifungal capabilities of these compounds. Studies have synthesized new derivatives and assessed their effectiveness against various bacterial and fungal strains. The antifungal effect of dimethylpyrimidin-derivatives on fungi like Aspergillus terreus and Aspergillus niger demonstrated the potential of these compounds as antifungal agents, highlighting the importance of structural modifications in enhancing biological activity (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anticancer Activity
Further research into the anticancer activities of related compounds has been conducted, with some derivatives exhibiting promising results against cancer cell lines. The design and synthesis of novel thiadiazolopyrimidines and their evaluation for anticancer activity is an ongoing area of investigation, indicating the potential utility of these compounds in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Synthesis and Chemical Properties
The exploration of synthetic routes and chemical properties of thieno[2,3-d]pyrimidin derivatives also constitutes a significant area of research. Efficient synthesis methods and the investigation of their chemical reactivity, as well as the formation of novel heterocyclic systems, have been reported. These studies contribute to the understanding of the chemical behavior of these compounds and their potential utility in various applications (Wang, Wang, Xing, & Qian, 2017).
Propiedades
IUPAC Name |
10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S3/c19-15-14-11-7-4-8-12(11)26-16(14)22-17(21-15)25-9-13-23-24-18(27-13)20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,24)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVYRNFRUFPEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(S4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

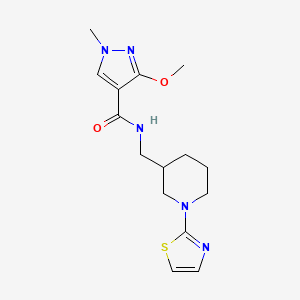
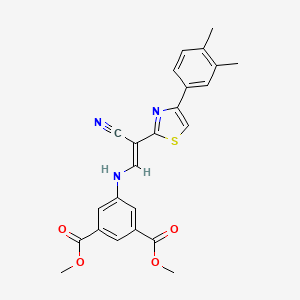
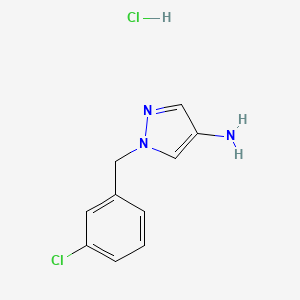
![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)
![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)
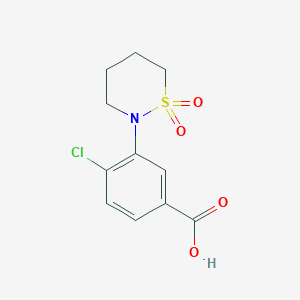
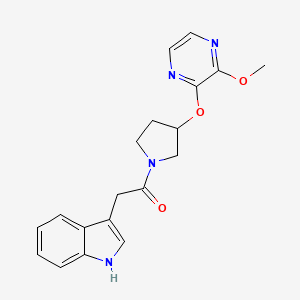
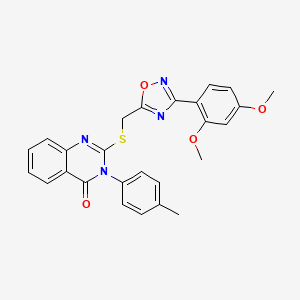
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)
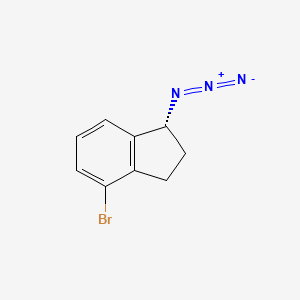
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)
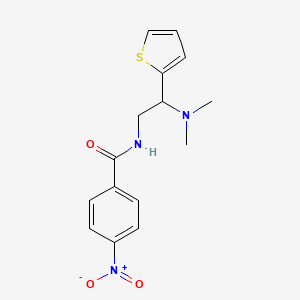
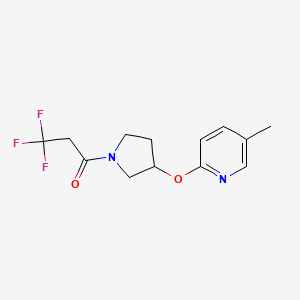
![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)